Cas no 879275-72-6 (2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
879275-72-6 structure
Product Name:2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:879275-72-6
MF:C13H17BF2O2
MW:254.080691099167
MDL:MFCD16996279
CID:2139377
PubChem ID:59264588
Update Time:2025-06-14

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(2-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • TQU0172
    • YUYOJSXBLFWGPR-UHFFFAOYSA-N
    • MB20384
    • AK313666
    • 2-(2-Difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(4-(difluoromethyl)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • DB-291596
    • SCHEMBL183904
    • Z2049763666
    • EN300-253203
    • 2-(Difluoromethyl)benzeneboronic acid pinacol ester
    • MFCD16996279
    • C76898
    • 879275-72-6
    • 2-(Difluoromethyl)benzene boronic acid, pinacol ester
    • CS-0102548
    • DS-11965
    • AKOS027322526
    • 2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD16996279
    • Inchi: 1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3
    • InChI-Schlüssel: YUYOJSXBLFWGPR-UHFFFAOYSA-N
    • Lächelt: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1)F

Berechnete Eigenschaften

  • Genaue Masse: 254.1289663g/mol
  • Monoisotopenmasse: 254.1289663g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 291
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019121898-100mg
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
100mg
$240.75 2023-08-31
Alichem
A019121898-250mg
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
250mg
$351.82 2023-08-31
Alichem
A019121898-1g
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
1g
$905.97 2023-08-31
Apollo Scientific
PC01681-250mg
2-(Difluoromethyl)benzene boronic acid, pinacol ester
879275-72-6
250mg
£132.00 2025-02-19
Apollo Scientific
PC01681-1g
2-(Difluoromethyl)benzene boronic acid, pinacol ester
879275-72-6
1g
£280.00 2025-02-19
TRC
D592140-2.5mg
2-[2-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6
2.5mg
$ 50.00 2022-06-05
TRC
D592140-5mg
2-[2-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6
5mg
$ 70.00 2022-06-05
TRC
D592140-25mg
2-[2-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6
25mg
$ 275.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D902127-1g
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 ≥95%
1g
¥7,020.00 2022-01-12
abcr
AB504338-100 mg
2-(Difluoromethyl)benzeneboronic acid pinacol ester, 95%; .
879275-72-6 95%
100MG
€393.50 2023-04-18

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 5 min, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 12 h, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 5 min, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 5 min, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium perborate (NaBO3) tetrahydrate Solvents: Acetic acid ;  30 min, rt; rt → 50 °C; overnight, 50 °C
2.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
2.2 5 min, -78 °C
3.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:879275-72-6)2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bestellnummer:A940520
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:34
Preis ($):269.0/760.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:879275-72-6)2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A940520
Reinheit:99%/99%
Menge:1g/5g
Preis ($):269.0/760.0
Email